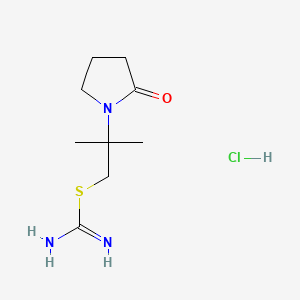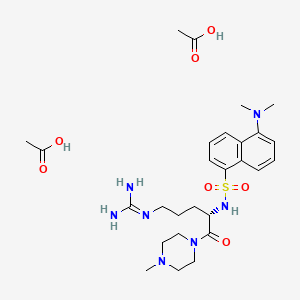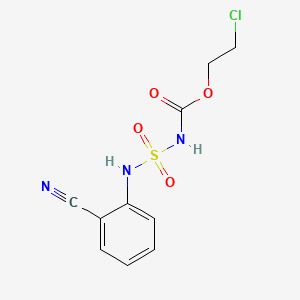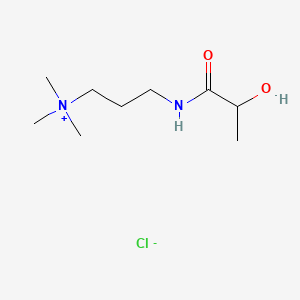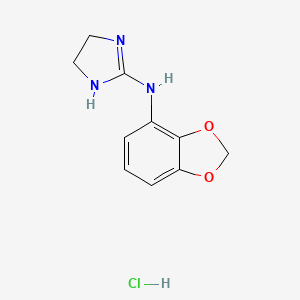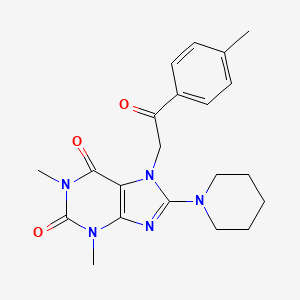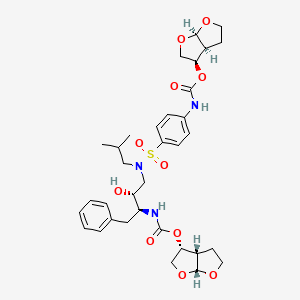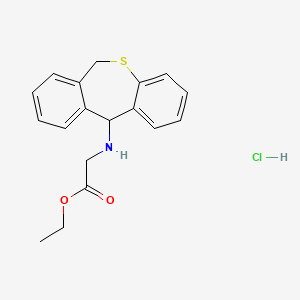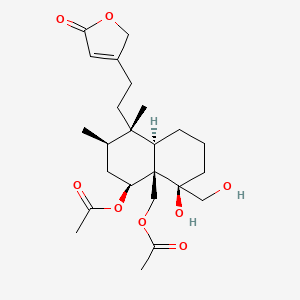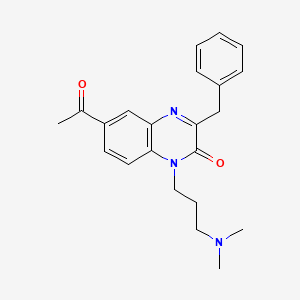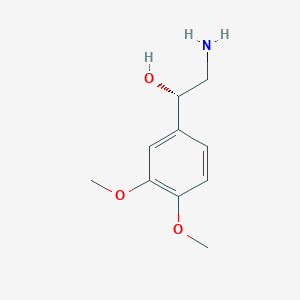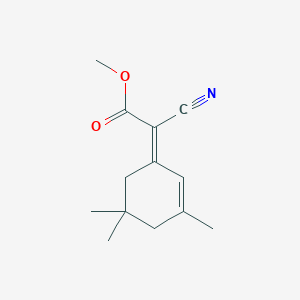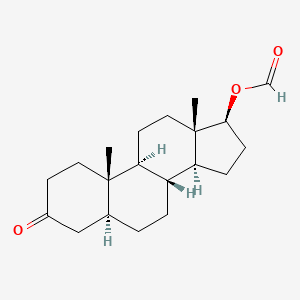
Mycophenolate triethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycophenolate triethylamine is a chemical compound with the molecular formula C23H35NO6. It is a salt formed from mycophenolic acid and triethylamine. Mycophenolic acid is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The triethylamine salt form enhances the solubility and stability of mycophenolic acid, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mycophenolate triethylamine is synthesized by reacting mycophenolic acid with triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:
- Dissolve mycophenolic acid in the chosen solvent.
- Add triethylamine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or evaporation of the solvent.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Mycophenolate triethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Mycophenolate triethylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving cell proliferation and immune response.
Medicine: this compound is investigated for its potential therapeutic effects in autoimmune diseases and organ transplantation.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
Mycophenolate triethylamine exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a decrease in guanosine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed, reducing the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mycophenolate mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.
Mycophenolate sodium: Another salt form of mycophenolic acid, with improved gastrointestinal tolerability.
Uniqueness
Mycophenolate triethylamine is unique due to its enhanced solubility and stability compared to other forms of mycophenolic acid. This makes it more suitable for certain applications, particularly in pharmaceutical formulations and research settings.
Eigenschaften
CAS-Nummer |
66341-85-3 |
|---|---|
Molekularformel |
C23H35NO6 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N,N-diethylethanamine;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C17H20O6.C6H15N/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;1-4-7(5-2)6-3/h4,20H,5-8H2,1-3H3,(H,18,19);4-6H2,1-3H3/b9-4+; |
InChI-Schlüssel |
UCVFIGBNEJKUIA-JOKMOOFLSA-N |
Isomerische SMILES |
CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O |
Kanonische SMILES |
CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


